1,4-Dibutoxybutane

Description

Contextualization of 1,4-Dibutoxybutane within the Ether Class of Organic Compounds

Ethers are a fundamental class of organic compounds characterized by an oxygen atom covalently bonded to two alkyl or aryl groups, represented by the general formula R−O−R′ wikipedia.orgbritannica.comuomus.edu.iq. This structural motif imparts specific chemical and physical properties, including a degree of polarity due to the electronegativity of oxygen, but generally lower boiling points and reactivity compared to alcohols due to the absence of a hydrogen-bonding hydroxyl (-OH) group britannica.comlibretexts.org. Ethers can be classified as simple (symmetrical) if both R groups are identical, or mixed (unsymmetrical) if they differ wikipedia.orgjove.com.

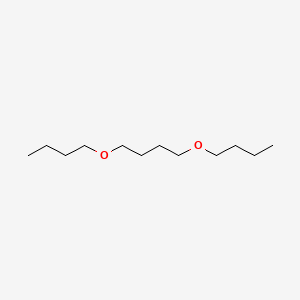

This compound fits within this classification as a diether, specifically an aliphatic diether. Its structure features a central four-carbon butane (B89635) chain, with a butoxy group (-O-CH₂CH₂CH₂CH₃) attached via an ether linkage to each terminal carbon atom (positions 1 and 4) of the butane backbone. This can be represented by the formula CH₃CH₂CH₂CH₂-O-CH₂CH₂CH₂CH₂-O-CH₂CH₂CH₂CH₃. The compound is also known by synonyms such as 1,4-bis(butyloxy)butane nih.gov or, in some contexts, referred to as a dibutyl acetal (B89532) derivative of butyraldehyde, such as 1,1-dibutoxybutane (B1265885) (though this latter naming implies a different structural arrangement, specifically two butoxy groups on the same carbon atom) nih.govtcichemicals.comchemeo.comchembk.com. The compound this compound has the molecular formula C₁₂H₂₆O₂ and a molecular weight of approximately 202.33 g/mol nih.govchemeo.comontosight.ai. Its physical properties, such as being a colorless liquid with a boiling point around 213-215 °C and being insoluble in water but soluble in organic solvents, are typical for ethers of similar molecular weight chembk.comontosight.ai.

Academic Significance and Research Trajectories of Dibutoxybutane Compounds

The academic significance of this compound and related dibutoxybutane compounds lies primarily in their potential as intermediates, solvents, or components in specialized chemical syntheses and applications. Research into these compounds often explores their synthesis, properties, and utility in various fields.

One area of research involves the direct synthesis of 1,1-dibutoxybutane (a structural isomer or related compound, often confused with this compound in literature searches) from n-butanol using catalysts like Cr/Activated Carbon researchgate.net or Mn/AC aip.org. These studies focus on optimizing reaction conditions such as temperature, catalyst amount, and flow rate to achieve higher yields and selectivity, contributing to the understanding of etherification and acetalization reactions researchgate.netaip.org. For instance, research has demonstrated that the conversion of n-butanol to 1,1-dibutoxybutane can be influenced by temperature, with optimal yields achieved at specific temperatures, indicating the compound's role in catalytic process development researchgate.netaip.org.

Furthermore, compounds like 1,1-dibutoxybutane have been identified as byproducts in reactions involving alcohols and aldehydes, such as the conversion of fructose (B13574) to n-butyl levulinate in n-butanol systems using acid catalysts sciengine.com. This highlights their presence in complex reaction mixtures and the need for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for their identification and quantification sciengine.com.

The broader class of dibutoxybutanes, including isomers like this compound, has also been investigated for potential applications. For example, a compound referred to as "Dibutoxybutane (DBB)" has been studied for its effects on muscle growth in cultured chicken cells, where it was found to accelerate cell growth and decrease protein degradation rates jst.go.jp. While this specific study does not explicitly detail the isomer used, it points to the biological and physiological research avenues that ether compounds can explore.

The study of related compounds, such as 1,4-dichlorobutane (B89584) reacting to form minor amounts of this compound in the presence of n-butanol, also contributes to understanding reaction pathways and the behavior of these molecules in different chemical environments cdnsciencepub.com. In the context of fuel additives, 1,1-dibutoxybutane (DBB) has been noted for its high cetane number, suggesting potential applications in diesel fuel formulations, though its suitability is dependent on specific properties like CN aip.org.

The academic significance is thus multifaceted, encompassing synthetic methodology development, analytical chemistry, potential biological activity, and material science applications, all contributing to the broader understanding of ether chemistry and its industrial relevance.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibutoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRVHUGUGAVJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283176 | |

| Record name | 1,4-dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-40-4 | |

| Record name | NSC30233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibutoxybutane Isomers

Synthesis of 1,4-Dibutoxybutane

Etherification of 1,4-Dichlorobutane (B89584) with Alkyl Alcohols (e.g., n-Butanol)

While direct synthesis routes for this compound using 1,4-dichlorobutane and n-butanol are not extensively detailed in the provided search results, the general principle of etherification involving alkyl halides and alcohols is a common synthetic strategy. Such reactions typically involve a base to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile to displace the halide.

Other Synthetic Pathways to this compound

Specific alternative pathways for this compound were not explicitly detailed in the search results. However, related chemistry suggests that reactions involving 1,4-butanediol (B3395766) could be a potential route, such as its reaction with butyl halides or through a dehydration-etherification process.

Synthesis of 1,1-Dibutoxybutane (B1265885) (As a Prominently Studied Isomer)

1,1-Dibutoxybutane has been a subject of more detailed research, particularly concerning its synthesis from readily available precursors.

Acid-Catalyzed Acetalization of Butanal with Butanol

The formation of acetals, such as 1,1-dibutoxybutane, from aldehydes and alcohols is a well-established reaction. While a specific study detailing the acetalization of butanal with butanol to yield 1,1-dibutoxybutane was not found, the general method is described for similar reactions. For instance, the acetalization of aldehydes with alcohols is effectively catalyzed by acids, with conditions often involving mild acids and the removal of water to drive the equilibrium acs.org.

Direct Catalytic Synthesis from n-Butanol (e.g., using Mn/AC or Cr/AC Catalysts)

Significant research has been conducted on the direct synthesis of 1,1-dibutoxybutane from n-butanol using heterogeneous catalysts.

Manganese on Activated Carbon (Mn/AC) Catalyst: Studies have shown that Mn/AC catalysts exhibit good catalytic activity for the direct synthesis of 1,1-dibutoxybutane (DBB) from 1-butanol (B46404) aip.orgaip.org. The catalyst is prepared via a dry impregnation method. Research indicates that both 1-butanol conversion and DBB selectivity are influenced by temperature, contact time, and 1-butanol concentration aip.orgaip.org. For instance, increasing temperature generally increases conversion and selectivity up to an optimal point aip.org. At 450 °C, a DBB concentration of 85.80% was reported with a specific flow rate of 1-butanol to the total flow rate of 0.36 and a total flow rate of 40 mL/min aip.org. Minor side products like butanal and dibutyl ether can also form aip.org.

Chromium on Activated Carbon (Cr/AC) Catalyst: Chromium supported on activated carbon (Cr/AC) has also been employed for the synthesis of 1,1-dibutoxybutane from n-butanol researchgate.netugm.ac.idpoltekkes-malang.ac.idresearchgate.net. This process involves the dehydrogenation of n-butanol to butanal, followed by acetalization with another molecule of n-butanol. Research optimized reaction conditions, including temperature, catalyst amount, and alcohol flow rate. The highest yield of 1,1-dibutoxybutane (53.42%) was achieved at 450 °C using 5 g of Cr/AC catalyst with an alcohol flow rate of 0.10 mL/min researchgate.netugm.ac.idpoltekkes-malang.ac.idresearchgate.net. The acidity of the Cr/AC catalyst, measured at 8.27 mmol/g, played a role in its catalytic performance ugm.ac.idpoltekkes-malang.ac.idresearchgate.net.

Table 1: Key Parameters for Direct Synthesis of 1,1-Dibutoxybutane from n-Butanol

| Catalyst | Reaction Temperature (°C) | Catalyst Amount (g) | Alcohol Flow Rate (mL/min) | Max. DBB Yield (%) | Reference(s) |

| Mn/AC | 450 | N/A | N/A (Total 40 mL/min) | 85.80 | aip.org |

| Cr/AC | 450 | 5 | 0.10 | 53.42 | researchgate.netugm.ac.idpoltekkes-malang.ac.idresearchgate.net |

Formation of Dibutoxybutane Isomers as Byproducts in Chemical Reactions

Dibutoxybutane isomers can also arise as byproducts in various chemical transformations. For instance, in the context of reactions involving butanol or butanal, acetalization pathways can lead to the formation of these compounds. One study noted the detectability of 4,4-dibutoxybutane, likely originating from the acetalization of a butanal intermediate formed during the dehydrogenation of butanol acs.orgnih.gov. Another study investigating the conversion of fructose (B13574) to n-butyl levulinate reported the detection of trace amounts of 1,1-dibutoxybutane and 1,1-dibutoxyethane among other byproducts sciengine.com.

Metal-Promoted Solvent Condensation Reactions

Metal-promoted condensation reactions, often exemplified by the Williamson ether synthesis, represent a fundamental approach to forming ether linkages. This method typically involves the reaction of an alkoxide (formed from an alcohol and a strong base, often metal-hydroxide or metal-alkoxide) with an alkyl halide. In the context of dibutoxybutanes, such reactions can be envisioned using dihaloalkanes and butanol.

Research indicates that this compound can be formed as a minor product in reactions involving 1,4-dihalobutanes. For instance, studies on the reaction of 1,4-dichlorobutane have shown its conversion to various products, including 1,3-butadiene (B125203) as the major component, alongside smaller quantities of this compound and other chlorinated ethers cdnsciencepub.com. This process implicitly involves metal promotion, as the formation of the ether linkage typically requires a basic environment, often generated using metal hydroxides or alkoxides, to deprotonate the alcohol and create the nucleophilic alkoxide species. The reaction of 1,4-dichlorobutane with butanol under such conditions would lead to the substitution of the chlorine atoms with butoxy groups.

While this pathway is chemically feasible for producing this compound, the available research highlights it as a minor product, suggesting that other reaction pathways, such as elimination to form dienes, may be more dominant under certain conditions cdnsciencepub.com. Specific quantitative data on the yield of this compound via this method from the reviewed literature is limited, with descriptions generally classifying it as a "minor amount" cdnsciencepub.com.

Carbohydrate Conversion Processes

Carbohydrate conversion processes aim to transform biomass-derived sugars into valuable chemicals and fuels. These processes often involve acid or metal catalysts in conjunction with alcohols, which can act as both solvents and reactants. In such transformations, alcohols can undergo etherification reactions, leading to the formation of alkyl ethers as either desired products or byproducts.

Studies investigating the conversion of carbohydrates, such as furfural (B47365), using 1-butanol as a solvent and hydrogen donor have identified various etherification byproducts. Within these complex reaction mixtures, "dibutoxybutane" has been reported as one such byproduct, formed through side reactions involving the solvent alcohol mdpi.com. It is important to note that the specific isomer of dibutoxybutane formed in these instances is not always explicitly detailed in the literature, but the presence of such compounds indicates that 1-butanol can participate in etherification reactions under the conditions of carbohydrate conversion.

One study reported that in the conversion of furfural using 1-butanol, the ratio of dibutoxybutane byproducts to the initial moles of furfural was approximately 0.77 mdpi.com. This suggests that while not a primary target product, dibutoxybutane isomers can be formed in significant quantities as byproducts in these processes.

Table 1: Byproduct Formation in Carbohydrate Conversion with 1-Butanol

| Process Type | Solvent | Identified Byproduct | Byproduct/Substrate Ratio | Reference |

| Carbohydrate Conversion | 1-Butanol | Dibutoxybutane | 0.77 | mdpi.com |

Compound List

this compound

Dibutoxybutane isomers

1,1-Dibutoxybutane

Dibutyl ether

1,4-Dichlorobutane

Butanol (n-Butanol)

F-chloro-butyl butyl ether

Butyraldehyde

Lageracetal

Butyraldehyde, dibutyl acetal (B89532)

Furfural (Fur)

1,1-Diethoxyethane

Butoxybutane

Chemical Reactivity and Mechanistic Investigations of Dibutoxybutane Isomers

Hydrolysis Reactions of Acetal (B89532) Isomers (e.g., 1,1-Dibutoxybutane)

The hydrolysis of acetals, such as the 1,1-dibutoxybutane (B1265885) isomer, is a well-studied reaction that typically occurs under acidic conditions. The process is essentially the reverse of acetal formation. The stability of acetals in neutral to strongly basic environments makes them effective protecting groups for carbonyls in organic synthesis. libretexts.org However, in the presence of an acid catalyst, they readily hydrolyze to yield the parent aldehyde or ketone and two equivalents of the corresponding alcohol.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis is the A-1 mechanism, which involves a series of equilibrium steps. osti.gov The rate-determining step is the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. researchgate.net The kinetics of the reaction are typically first-order in the acetal and first-order in the hydronium ion. acs.org

The key mechanistic steps for the hydrolysis of 1,1-dibutoxybutane are outlined below:

Protonation: The reaction initiates with the rapid and reversible protonation of one of the ether oxygen atoms by an acid catalyst (e.g., H₃O⁺).

Cleavage and Oxocarbenium Ion Formation: The protonated intermediate undergoes cleavage, where a molecule of butanol is eliminated. This is the slow, rate-determining step that results in the formation of a resonance-stabilized oxocarbenium ion. The stability of this intermediate is crucial to the reaction's progression. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, leading to a new protonated intermediate.

Deprotonation: A water molecule removes a proton from the oxonium ion, yielding a hemiacetal.

Repeat of Steps: The hemiacetal then undergoes a similar sequence of protonation of the remaining alkoxy group, elimination of a second molecule of butanol, nucleophilic attack by water, and final deprotonation to yield the final products: butanal and two molecules of butanol.

The rate of hydrolysis can be influenced by steric and electronic effects. nih.gov For instance, steric hindrance around the acetal carbon can affect the approach of the nucleophile and the stability of the intermediate oxocarbenium ion. nih.gov

Table 1: Mechanistic Steps in the Acid-Catalyzed Hydrolysis of 1,1-Dibutoxybutane

| Step | Description | Reactants | Products |

| 1 | Protonation of an ether oxygen | 1,1-Dibutoxybutane, H₃O⁺ | Protonated 1,1-Dibutoxybutane, H₂O |

| 2 | Elimination of alcohol (Rate-determining) | Protonated 1,1-Dibutoxybutane | Oxocarbenium ion, Butanol |

| 3 | Nucleophilic attack by water | Oxocarbenium ion, H₂O | Protonated Hemiacetal |

| 4 | Deprotonation to form hemiacetal | Protonated Hemiacetal, H₂O | Hemiacetal, H₃O⁺ |

| 5 | Further reaction of the hemiacetal | Hemiacetal, H₃O⁺ | Butanal, Butanol, H₃O⁺ |

In contrast, the 1,4-dibutoxybutane isomer, being a diether rather than an acetal, does not undergo hydrolysis under these conditions. Cleavage of the ether C-O bonds in this compound would require much harsher conditions, such as treatment with a strong acid like HBr or HI.

Role in Condensation and Acetalization Mechanisms

This compound and its isomers play distinct roles in condensation and acetalization reactions, primarily as products. Acetalization is a key reaction in organic chemistry for the protection of carbonyl groups. pearson.com

The formation of an acetal, such as 1,1-dibutoxybutane , occurs through the acid-catalyzed reaction of an aldehyde (butanal) with an excess of an alcohol (butanol). youtube.com The mechanism is the reverse of hydrolysis and involves the formation of a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture. youtube.com

Conversely, This compound is not formed through a standard acetalization reaction because it lacks the characteristic geminal diether structure (two ether groups attached to the same carbon). It is a diether that is typically synthesized via a condensation reaction, such as the acid-catalyzed dehydration (or condensation) between 1,4-butanediol (B3395766) and butanol, or through a Williamson ether synthesis involving the sodium salt of 1,4-butanediol and a butyl halide. The synthesis of related cyclic acetals from diols is also a common strategy, particularly for protecting the diol functional group. researchgate.net

Interactions with Heterogeneous and Homogeneous Catalytic Systems

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used due to their ease of separation and recyclability. A notable example is the synthesis of 1,1-dibutoxybutane from n-butanol using a chromium-impregnated activated carbon (Cr/AC) catalyst. researchgate.net In this process, n-butanol is converted into the acetal in a single-reagent reaction at high temperatures. The catalyst's acidity and surface properties are critical for the reaction's success. researchgate.net Research has shown that reaction parameters significantly influence the product yield.

Table 2: Effect of Reaction Conditions on 1,1-Dibutoxybutane Synthesis via Heterogeneous Catalysis

| Temperature (°C) | Catalyst Amount (g) | n-Butanol Flow Rate (mL/min) | Product Yield (%) |

| 450 | 5 | 0.10 | 53.42 researchgate.net |

| 500 | 5 | 0.10 | Lower than at 450°C |

| 550 | 5 | 0.10 | Lower than at 450°C |

| 450 | 10 | 0.10 | Lower than with 5g |

| 450 | 5 | 0.50 | Lower than at 0.10 mL/min |

Data sourced from a study on Cr/Activated Carbon catalysts. researchgate.net

The support material in heterogeneous catalysis, such as activated carbon, zeolites, or metal oxides, is not merely an inert carrier but can significantly influence the catalyst's performance through strong metal-support interactions (SMSI). uu.nl

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity. While specific examples focusing on this compound are less common, the synthesis of its precursors and related acetals often employs homogeneous catalysts. For instance, ruthenium-based homogeneous catalysts have been effectively used in the synthesis of cyclic acetals and other ether products from diols and CO₂/H₂. researchgate.net These catalytic systems can facilitate complex multi-step transformations in a single pot.

Reaction Pathways and Selectivity in Organic Transformations

The structure of dibutoxybutane isomers dictates their reactivity and the specific reaction pathways they can undergo. The control of selectivity—achieving a high yield of a desired product while minimizing side reactions—is a central theme in organic synthesis.

A compelling example of complex reaction pathways and selectivity can be found in the synthesis of 1,4-butanediol, a direct precursor for this compound. A one-pot catalytic process can convert 1,4-anhydroerythritol into 1,4-butanediol with high yield (~90%) and selectivity. rsc.org This transformation requires a sophisticated combination of catalysts to guide the substrate through a specific sequence of reactions. rsc.orgresearchgate.net

The selective pathway involves:

Deoxydehydration: A ReOₓ–Au/CeO₂ catalyst first selectively removes two hydroxyl groups as water from 1,4-anhydroerythritol to form 2,5-dihydrofuran. rsc.org

Isomerization, Hydration, and Reduction: A second catalyst, ReOₓ/C, then facilitates the subsequent steps. It catalyzes the isomerization of 2,5-dihydrofuran, followed by hydration (addition of water) and finally reduction with H₂ to yield the target 1,4-butanediol. rsc.orgresearchgate.net

This multi-step, one-pot reaction highlights how a precise combination of catalytic functions can create a highly selective pathway, avoiding the formation of undesired byproducts and maximizing the yield of the desired chemical. rsc.org This level of control is fundamental to modern synthetic chemistry.

Advanced Analytical Characterization of Dibutoxybutane Isomers

Spectroscopic Analysis Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with matter, providing unique fingerprints of molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are invaluable for elucidating the connectivity and chemical environment of atoms within 1,4-Dibutoxybutane and its isomers.

¹H NMR Spectroscopy: This technique reveals the number of chemically distinct hydrogen environments, their relative abundance (through integration), and their proximity to other hydrogen atoms (through spin-spin coupling). Protons on carbons directly attached to an ether oxygen atom (α-protons) are typically deshielded by the electronegative oxygen, appearing further downfield in the ¹H NMR spectrum, generally in the range of 3.4–4.5 ppm. libretexts.orgpressbooks.publibretexts.org The specific chemical shifts and splitting patterns are highly sensitive to the exact position of the ether linkages and the branching of the butyl chains, allowing for the differentiation of isomers. For instance, the symmetry of this compound can lead to fewer signals compared to less symmetrical isomers. azooptics.comslideshare.netjchps.comlibretexts.org

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. Carbons directly bonded to oxygen atoms in ethers are also deshielded, typically appearing in the range of 50–80 ppm. libretexts.orgpressbooks.pub The number of unique carbon signals and their chemical shifts can definitively distinguish between different dibutoxybutane isomers, especially when combined with ¹H NMR data. aip.orgresearchgate.net

2D NMR Techniques: For complex mixtures or intricate isomeric structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide crucial information about through-bond and through-space connectivities, further aiding in unambiguous structural assignment. slideshare.netresearchgate.net

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Ethers

| Nucleus | Chemical Environment | Typical Chemical Shift (ppm) | Reference |

| ¹H | Protons on carbon adjacent to ether oxygen (C-O-C) | 3.4 – 4.5 | libretexts.orgpressbooks.publibretexts.org |

| ¹³C | Carbon adjacent to ether oxygen (C-O-C) | 50 – 80 | libretexts.orgpressbooks.pub |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds, including ethers. mdpi.comnih.govrsc.orgamericanlaboratory.com

Separation and Identification: GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a molecular fingerprint, which can be compared against spectral libraries for compound identification. mdpi.comamericanlaboratory.com For dibutoxybutane isomers, differences in molecular weight or fragmentation pathways due to the position of the ether linkages or alkyl chain branching can lead to distinct mass spectra and retention times, enabling their differentiation. mdpi.com

Quantification: By calibrating the GC-MS system with known standards, the abundance of specific compounds, including this compound and its isomers, can be accurately quantified. nih.govrsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule by analyzing its vibrational modes. libretexts.orgpressbooks.publibretexts.orgaip.orgresearchgate.netrsc.orgfiveable.meresearchgate.netunimi.it

Characteristic Absorption Bands: Ethers typically exhibit a strong absorption band in the infrared spectrum associated with the C-O stretching vibration. This band usually appears in the range of 1000–1300 cm⁻¹. For dialkyl ethers, such as dibutoxybutane, this C-O stretch is often observed around 1100–1150 cm⁻¹. libretexts.orgpressbooks.publibretexts.orgfiveable.me The exact position of this band can be influenced by the molecular structure, including the nature of the alkyl groups and the position of the ether linkage. FTIR spectra also show characteristic C-H stretching vibrations (2800–3000 cm⁻¹) and bending modes (1300–1500 cm⁻¹). libretexts.orgfiveable.me The absence of strong C=O (carbonyl) or O-H (hydroxyl) stretching bands can further support the identification of an ether. libretexts.org FTIR analysis has been used to confirm the presence of 1,1-dibutoxybutane (B1265885) in reaction products. aip.orgrsc.org

Table 2: Characteristic FTIR Absorption Bands for Ethers

| Functional Group/Bond | Typical Absorption Range (cm⁻¹) | Notes | Reference |

| C-O Stretch (Dialkyl) | 1000 – 1300 | Strong band; around 1100-1150 cm⁻¹ for dialkyl ethers. | libretexts.orgpressbooks.publibretexts.orgfiveable.me |

| C-H Stretch (sp³) | 2800 – 3000 | Present in all alkyl ethers. | libretexts.orgfiveable.me |

| C-H Bend (CH₂, CH₃) | 1300 – 1500 | Characteristic bending vibrations of methylene (B1212753) and methyl groups. | libretexts.orgfiveable.me |

Chromatographic Separation Methods for Complex Mixtures

Chromatographic techniques are essential for separating complex mixtures into their individual components, allowing for the analysis of isomers.

Gas Chromatography (GC) is a widely used technique for separating volatile compounds, including isomers, based on their differential partitioning between a mobile gas phase and a stationary phase within a column. researchgate.netchromatographyonline.comvurup.skgcms.cz

Isomer Separation: The separation of positional isomers, such as different dibutoxybutane isomers, relies heavily on the choice of the GC column's stationary phase, its polarity, and the column's physical dimensions (length, diameter, film thickness). chromatographyonline.comvurup.skgcms.cz Polar stationary phases, or those with specific complexing agents, can offer enhanced selectivity for separating isomers with subtle differences in their chemical structures. researchgate.netvurup.skgcms.cz For example, specific stationary phases have been developed to achieve baseline resolution of aromatic isomers. researchgate.netgcms.cz Careful optimization of temperature programs and carrier gas flow rates is also critical for achieving efficient separation. researchgate.netrsc.orgchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is employed for the separation of compounds that may be less volatile or thermally sensitive than those amenable to GC. It is particularly valuable for analyzing complex mixtures and separating isomers. walshmedicalmedia.comnih.govrsc.orgbjbms.org

Separation Principles: HPLC separates analytes based on their differential interactions with a stationary phase packed within a column and a liquid mobile phase. The choice of stationary phase (e.g., reversed-phase, normal-phase, or specialized phases like metal-organic frameworks) and mobile phase composition (solvent type, polarity, pH) dictates the separation efficiency and selectivity for isomers. walshmedicalmedia.comrsc.orgbjbms.org

Isomer Analysis: HPLC is crucial for analyzing isomeric purity, especially in pharmaceutical applications where isomers can possess distinct pharmacological properties. bjbms.org Techniques like reversed-phase HPLC (RP-HPLC) are commonly used, and specialized columns can provide the necessary selectivity to resolve positional isomers. walshmedicalmedia.comrsc.org For instance, Metal-Organic Framework (MOF) materials have been explored as novel stationary phases for achieving baseline separation of various isomers. rsc.org HPLC can also be coupled with detectors like mass spectrometers (HPLC-MS) or NMR spectrometers (HPLC-NMR) for enhanced identification and characterization capabilities. bjbms.org

Compound List:

this compound

Chemometric and Multivariate Statistical Analysis of Analytical Data in Complex Matrices

The analysis of specific chemical compounds like this compound within complex matrices often necessitates advanced analytical strategies that go beyond simple qualitative or quantitative identification. Chemometric and multivariate statistical analysis play a crucial role in extracting meaningful information from the complex datasets generated by sophisticated analytical techniques. These methods are particularly valuable for discerning patterns, classifying samples, and identifying key chemical markers that might otherwise be obscured by the inherent variability and complexity of the matrix.

Analytical Data Generation in Complex Matrices

For compounds such as this compound, which can be present as volatile organic compounds (VOCs) in complex biological or environmental samples, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. Often, sample preparation methods such as Headspace Solid-Phase Microextraction (HS-SPME) are used to efficiently extract and concentrate these volatile analytes from the complex matrix before instrumental analysis nih.govresearchgate.net. The resulting data from GC-MS is typically high-dimensional, comprising chromatograms with numerous peaks representing various compounds, their retention times, and mass spectral information.

Application of Chemometric and Multivariate Techniques

Chemometrics provides a suite of tools to process and interpret this rich analytical data. Principal Component Analysis (PCA) is frequently utilized as an unsupervised learning method to reduce the dimensionality of the data, identify latent variables (principal components) that capture the most variance, and visualize sample relationships nih.govresearchgate.net. PCA helps in identifying which compounds contribute most significantly to the observed differences between samples.

Supervised learning techniques, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are then applied to build classification models. PLS-DA can effectively differentiate between sample groups based on their chemical profiles, enabling the identification of specific compounds that act as discriminators. This is particularly useful for tasks like distinguishing between healthy and altered states of a sample, or identifying specific origins or conditions nih.govresearchgate.net.

Research Findings on this compound in Complex Matrices

Studies analyzing volatile organic compounds in complex matrices, such as those found in biological samples, have demonstrated the utility of these multivariate approaches. For instance, research investigating fungal infections in mushrooms utilized HS-SPME-GC-MS coupled with PCA and PLS-DA to differentiate between healthy and infected samples over time nih.govresearchgate.net. In this context, this compound was identified as one of the volatile compounds that significantly influenced the separation of samples on a specific sampling day (Day 2) nih.govresearchgate.net.

PCA analysis revealed that this compound was among the key compounds contributing to the differentiation observed in the volatile profiles. The scores plots generated from PCA indicated that this compound played a role in distinguishing samples, suggesting its relevance as a marker or indicator within the complex volatile landscape of the studied matrix nih.govresearchgate.net. Further classification using PLS-DA would leverage such identified compounds to build predictive models for sample categorization.

Illustrative Data Summary of this compound's Role in Chemometric Analysis

Computational and Theoretical Chemistry Studies of Dibutoxybutane Isomers

Quantum-Chemical Characterization and Electronic Properties

Quantum-chemical calculations are employed to determine the electronic characteristics of molecules, which govern their reactivity and interactions. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), are crucial for this characterization.

While specific studies on 1,4-dibutoxybutane are limited, research on its isomer, 1,1-dibutoxybutane (B1265885), provides valuable insights into the properties of this class of ethers. A study on the components of a coal flotation reagent calculated quantum-chemical characteristics for 1,1-dibutoxybutane. uctm.edu The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of molecular stability. uctm.edu

Further analysis includes the calculation of electrophilicity and nucleophilicity indices, which quantify the molecule's ability to act as an electrophile or nucleophile, respectively. For 1,1-dibutoxybutane, the nucleophilicity index was found to be significantly higher than its electrophilicity index, indicating it demonstrates hard nucleophilic properties. uctm.edu The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uctm.edu For 1,1-dibutoxybutane, the MEP map shows two distinct nucleophilic centers located on the oxygen atoms, where the maximum negative charge is concentrated. uctm.edu

Table 1: Calculated Quantum-Chemical Properties of 1,1-Dibutoxybutane

| Property | Value | Unit |

|---|---|---|

| EHOMO | -6.656 | eV |

| ELUMO | 4.887 | eV |

| Nucleophilicity Index (In) | 1.95 | - |

| Electrophilicity Index (Ie) | 0.04 | - |

| Max. Negative Charge (on O atom) | -0.342 | - |

Data sourced from a study on coal flotation reagents. uctm.edu

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Energy Barrier Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, predict the structures of transition states, and calculate the associated energy barriers. chemrxiv.orgmdpi.com This approach is valuable for understanding how reactions involving dibutoxybutane isomers proceed.

DFT calculations can be applied to model reactions such as the formation of dibutoxybutane. For example, the formation of 1,1-dibutoxybutane from n-butanol and butanal or the condensation of n-butanol itself involves several intermediate steps. researchgate.netacs.org Similarly, etherification side reactions that produce dibutoxybutane in other chemical processes can be studied. mdpi.com By applying DFT, researchers can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. This involves optimizing the geometry of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, which is a key determinant of the reaction rate. researchgate.net

While specific, detailed DFT studies on the reaction mechanisms of this compound are not widely published, the methodology is well-established. For instance, DFT has been used to investigate the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane, a structurally related compound, predicting activation and formation energies for different reaction pathways. jmchemsci.com Such studies demonstrate the power of DFT to elucidate complex reaction mechanisms and predict the feasibility of different chemical transformations. researchgate.netjmchemsci.com The choice of functional (e.g., B3LYP) and basis set is critical for achieving accurate results that correlate well with experimental data. chemrxiv.org

Thermochemical Calculations (e.g., Enthalpy of Formation)

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental for chemical process design and safety analysis. Computational methods provide reliable estimates for these properties, which can be challenging to measure experimentally.

A study comparing experimental data, group contribution (GC) models, and high-level G4 quantum calculations highlighted discrepancies in the enthalpy of formation for dibutoxybutane. mdpi.com The G4 method is a composite quantum chemical method known to provide results with high accuracy, often termed "chemical accuracy" (typically within ~4 kJ/mol of experimental values). mdpi.com For dibutoxybutane, the G4 calculated value was found to be very close to the value predicted by the GC model, but differed from an experimental value by as much as 11 kJ/mol. mdpi.com The authors concluded that the consistency between the G4 and GC model values suggests the experimental value may be less accurate. mdpi.com This demonstrates how high-level computations can serve to validate or question experimental thermochemical data.

Another computational approach, the Joback method, which is a group-contribution method, has been used to estimate thermochemical properties for the isomer 1,1-dibutoxybutane. chemeo.com

Table 2: Comparison of Enthalpy of Formation (ΔfH°gas) for Dibutoxybutane Isomers

| Compound | Method | Value (kJ/mol) | Reference |

|---|---|---|---|

| Dibutoxybutane | Experimental | -501 | mdpi.com |

| Dibutoxybutane | Group Contribution (GC) | -512.7 | mdpi.com |

| Dibutoxybutane | G4 Quantum Calculation | -512.0 | mdpi.com |

Applications of Dibutoxybutane Isomers in Chemical Processes and Materials Science

Role as an Intermediate in Organic Synthesis and Chemical Manufacturing

1,4-Dibutoxybutane can function as a valuable intermediate in the synthesis of more complex organic molecules. Its ether linkages and alkyl chains provide reactive sites and structural frameworks that can be leveraged in multi-step chemical manufacturing processes.

Precursor in Pharmaceutical and Agrochemical Production

While direct, widespread use of this compound as a primary precursor in the large-scale production of specific pharmaceuticals or agrochemicals is not extensively documented in the provided search results, its structural characteristics suggest potential utility. Ethers, in general, can serve as building blocks or protecting groups in organic synthesis. The compound's presence in metabolic studies of plants, such as wheat leaves mdpi.comnih.gov, hints at its occurrence in biological systems, though this does not directly translate to its use as a synthetic precursor. Further research would be needed to establish its specific role in the synthesis pathways of active pharmaceutical ingredients (APIs) or crop protection agents.

Component in Polymer and Plastic Manufacturing

Information regarding this compound's direct role as a component in polymer and plastic manufacturing is limited in the provided search results. However, a patent mentions "dibutoxybutane" in the context of heterophasic propylene (B89431) polymerization materials google.com, suggesting a potential, albeit not fully detailed, application in polymer science. Generally, diols and their derivatives can be used as monomers or chain extenders in the production of polyesters, polyurethanes, and other polymers. The specific suitability of this compound for such applications would depend on its reactivity and the desired properties of the final polymer.

Solvent Properties and Applications in Reaction Media

This compound exhibits properties that make it a candidate for use as a solvent in organic synthesis. Its physical characteristics include a molecular weight of approximately 202.33 g/mol and a boiling point in the range of 213-215°C ontosight.ai. It is described as insoluble in water but soluble in organic solvents ontosight.ai. These properties suggest it could function as a medium-polarity solvent. While specific research detailing its widespread use as a reaction solvent is not explicitly found, its classification as an ether places it within a class of compounds commonly employed for their solvency and ability to dissolve a range of organic reactants and intermediates.

Fuel and Energy Applications

Petroleum Diesel Fuel Blending Components

1,1-Dibutoxybutane (B1265885) (DBB) has been investigated as a potential blending component for petroleum diesel fuel. Studies indicate that mixtures of 1,1-Dibutoxybutane with diesel fuel form homogeneous blends with good phase stability davidpublisher.com. These blends have shown improvements in ignition quality and lubricity without compromising cold flow properties. However, a direct comparison to ethanol (B145695) suggests that while DBB might have advantages over ethanol as a gasoline blending component due to higher energy content and lower water absorption, its suitability for diesel fuel is limited by its low cetane number (CN) of 17 aip.org. In contrast, its acetal (B89532) derivative, DBB, possesses a high CN of 105 aip.org. This suggests that while DBB itself may not be an ideal diesel additive, related compounds or derivatives could be more effective in enhancing diesel fuel performance.

Biological and Environmental Research on Dibutoxybutane Compounds

Molecular Mechanisms of Biological Activity

Research conducted on cultured chicken skeletal muscle cells has illuminated the role of dibutoxybutane (DBB) in promoting muscle growth by inhibiting protein degradation. In a study utilizing cells from the thigh muscles of 13-day-old chick embryos, the application of DBB to the culture medium was found to accelerate muscle cell growth. This effect was directly linked to a decrease in the rate of protein degradation.

The molecular mechanisms underlying this observation involve the ubiquitin-proteasome pathway, a critical process for protein breakdown in cells. The study revealed that DBB administration led to a decrease in the messenger RNA (mRNA) levels of two muscle-specific E3 ubiquitin ligases, namely atrogin-1/MAFbx and MuRF1. These ligases are key components in targeting proteins for degradation. However, the mRNA levels of ubiquitin and the proteasome C2 subunit were not affected by DBB.

Table 1: Effect of Dibutoxybutane (DBB) on Protein Degradation Markers in Chicken Muscle Cells

| Marker | Effect of DBB |

|---|---|

| Nτ-methylhistidine release | Decreased |

| atrogin-1/MAFbx mRNA | Decreased |

| MuRF1 mRNA | Decreased |

| μ-calpain activity | Decreased |

| μ/m-calpain activity | Decreased |

| Ubiquitin mRNA | No effect |

| Proteasome C2 subunit mRNA | No effect |

Natural Occurrence and Detection in Biological Systems

Extensive metabolite profiling studies have been conducted on various wheat cultivars (Triticum aestivum L.) to identify a wide range of compounds, including volatile organic compounds (VOCs). These studies have successfully built databases of metabolites found in wheat grains and leaves, identifying numerous compounds primarily synthesized through pathways like the lipoxygenase, mevalonic acid, and shikimate/phenylalanine pathways nih.gov. However, based on currently available scientific literature, 1,4-Dibutoxybutane has not been specifically identified as a metabolite in wheat leaves.

Microbial volatile organic compounds (MVOCs) are a diverse group of low molecular weight metabolites produced by microorganisms such as bacteria and fungi nih.govresearchgate.net. These compounds are involved in various biological interactions, including communication and defense researchgate.net.

Research has identified a related compound, 'Butane, 1,1-dibutoxy-', as an MVOC produced by the bacterium Streptomyces sporoverrucosus strain B-1662. This strain was isolated from agricultural soil and demonstrated significant antagonistic activity against various phytopathogenic fungi. The production of bioactive MVOCs, including dibutoxybutane, is a known mechanism by which Streptomyces species can control plant pathogens and promote plant growth nih.govnih.govresearchgate.netd-nb.info. The identification of dibutoxybutane as an MVOC highlights its role in the chemical ecology of microbial interactions.

Antifungal Properties and Efficacy

The compound 'Butane, 1,1-dibutoxy-', isolated from the bacterium Streptomyces sporoverrucosus B-1662, has demonstrated notable antifungal properties. This bioactive compound was identified as a key factor in the bacterium's ability to suppress the growth of several plant pathogenic fungi.

In laboratory assays, this dibutoxybutane compound exhibited significant inhibitory effects against a range of phytopathogens. The mycelial growth of fungi responsible for anthracnose disease, such as Colletotrichum acutatum, Colletotrichum coccodes, and Colletotrichum siamense, was effectively suppressed. The broad-spectrum antifungal activity also extended to other pathogens, including Fusarium oxysporum f. sp. lycopersici, Alternaria alternata, Botryosphaeria dothidea, and Colletotrichum fructicola. The efficacy of this MVOC underscores its potential as a biocontrol agent in agriculture for managing diseases like red pepper anthracnose and apple bitter rot.

Table 2: Mycelial Growth Inhibition of Phytopathogenic Fungi by S. sporoverrucosus B-1662 (Producer of Dibutoxybutane)

| Fungal Pathogen | Mycelial Growth Inhibition (%) |

|---|---|

| Colletotrichum acutatum KACC 42403 | 52.0% |

| Colletotrichum coccodes KACC 48737 | 51.2% |

| Colletotrichum siamense CGCP6 | 45.6% |

| Colletotrichum fructicola ANBA7 | 49.2% |

| Alternaria alternata MGFJ029 | 44.8% |

| Botryosphaeria dothidea USFJ2 | 39.4% |

| Fusarium oxysporum f. sp. lycopersici KACC 40043 | 38.4% |

Environmental Detection and Fate in Waste Materials (e.g., Textile Waste)

Information regarding the specific detection of this compound in textile waste and its subsequent environmental fate is not extensively documented in the available scientific literature. While research exists on the environmental fate of various chemical compounds in wastewater and their adsorption onto textile-derived microplastic fibers, specific data for this compound is limited.

The environmental fate of chemical compounds released into wastewater is complex, involving processes like biodegradation, adsorption to sludge, and eventual discharge into aquatic environments fwrj.comnih.gov. Compounds can persist through wastewater treatment plants, especially those that are not readily biodegradable researchgate.net. For instance, studies on other chemicals show that hydrophobic compounds can adsorb onto microplastic fibers from textiles, which can then act as vectors for their transport in aquatic systems. However, without specific studies on this compound, its behavior in these environmental compartments remains largely uncharacterized.

Future Research Directions and Emerging Paradigms for Dibutoxybutane Research

Development of Sustainable and Green Synthetic Pathways for Specific Isomers

The traditional synthesis of ethers often relies on petrochemical feedstocks and processes that are not aligned with the principles of green chemistry. A primary future research goal is the development of sustainable and environmentally benign synthetic routes to 1,4-Dibutoxybutane, starting from renewable resources. The foundation for this is the expanding production of bio-based 1,4-BDO, which can be manufactured via the fermentation of sugars. ed.ac.ukresearchgate.net

Future research should concentrate on the direct etherification of bio-based 1,4-BDO with bio-butanol. Key areas of investigation will include:

Renewable Feedstocks: Leveraging the availability of bio-based 1,4-BDO and exploring pathways to produce n-butanol from biomass to create a completely renewable synthesis route. ed.ac.uk

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing waste. The direct dehydration of alcohols to form ethers, with water as the only byproduct, represents an ideal green reaction. mdpi.com

Solvent-Free Conditions: Developing processes that operate without the need for hazardous organic solvents, potentially using one of the reactants in excess as the reaction medium. mdpi.com

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation, to reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.org

By focusing on these green chemistry principles, researchers can develop pathways that are not only sustainable but also economically competitive with traditional petrochemical routes.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is central to the efficient and selective synthesis of this compound. While traditional acid catalysis can be effective, it often suffers from issues like corrosion, difficulty in catalyst separation, and the formation of unwanted byproducts. youtube.commasterorganicchemistry.com Future research must therefore explore novel, heterogeneous catalytic systems that offer high selectivity, activity, and reusability.

Promising avenues for catalyst development include:

Solid Acid Catalysts: Materials such as zeolites, sulfated metal oxides, and ion-exchange resins present greener alternatives to liquid acids like sulfuric acid. mdpi.com Their solid nature simplifies separation from the reaction mixture, allowing for continuous processes and catalyst recycling. Research should focus on tailoring the acidic properties (type, strength, and density of acid sites) of these materials to maximize the yield of this compound while minimizing side reactions like elimination or polymerization.

Heterogeneous Catalysts: The development of highly dispersed metal oxides on stable supports, such as MoO₃ on TiO₂, has shown promise for the dehydrative etherification of other alcohols and could be adapted for dibutoxybutane synthesis. mdpi.com

Organocatalysis: Exploring the use of metal-free organocatalysts could provide mild and highly selective reaction conditions, avoiding potential metal contamination in the final product. rsc.org

The table below summarizes potential catalytic systems and their targeted improvements for future investigation.

| Catalyst Type | Potential Advantages | Key Research Objectives |

| Zeolites (e.g., H-ZSM-5) | Shape selectivity, tunable acidity, high thermal stability. | Optimize pore structure and acidity to favor etherification over competing reactions. |

| Sulfonated Resins (e.g., Amberlyst-15) | High acidity, readily available, effective at lower temperatures. mdpi.com | Improve thermal stability and investigate performance in continuous flow reactors. |

| Heteropolyacids | Strong Brønsted acidity, high activity. | Immobilize on solid supports to enhance reusability and simplify separation. |

| Functionalized Mesoporous Silica | High surface area, tunable pore size, potential for specific active site design. | Graft sulfonic acid or other acidic groups to create highly active and selective catalysts. |

By systematically exploring these advanced catalytic systems, it will be possible to develop highly efficient, selective, and sustainable processes for the production of this compound.

Advanced Computational Modeling for Structure-Property and Structure-Activity Relationship Prediction

Advanced computational modeling offers a powerful tool to accelerate the research and development of this compound by predicting its physical properties and potential performance in various applications, thereby reducing the need for extensive empirical testing. Methodologies like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are particularly relevant. mdpi.comnih.govinlibrary.uz These models establish mathematical correlations between the molecular structure of a compound and its biological activity or physical properties. researchgate.net

Future research should focus on developing robust computational models for this compound to predict key parameters such as:

Solvent Properties: Hansen solubility parameters, viscosity, and boiling point to evaluate its potential as a green solvent.

Fuel Properties: Cetane number, flash point, and heat of vaporization to assess its suitability as a diesel fuel additive or biofuel. nrel.govnrel.govjkosco.org Predictive models based on the Perturbed-Chain Statistical Association Fluid Theory (PC-SAFT) have already been used to estimate properties of other ethers like polyoxymethylene dimethyl ethers (OMEs). researchgate.netcity.ac.uk

Plasticizer Performance: Compatibility with polymers like PVC and its effect on the glass transition temperature.

Hypothetical QSAR Model for Predicting Cetane Number:

A hypothetical QSAR model could be developed using a set of ether compounds with known cetane numbers. The model would use calculated molecular descriptors to predict the cetane number of new, untested ethers like this compound.

| Compound | Molecular Descriptor 1 (e.g., Molecular Weight) | Molecular Descriptor 2 (e.g., Branching Index) | Molecular Descriptor 3 (e.g., Oxygen Content %) | Experimental Cetane Number | Predicted Cetane Number |

| Di-n-propyl ether | 102.17 | 0.0 | 15.66 | ~25 | 26 |

| Di-n-butyl ether | 130.23 | 0.0 | 12.29 | ~47 | 45 |

| This compound | 202.34 | 0.0 | 15.81 | Unknown | ~65 |

| Di-tert-butyl ether | 130.23 | 1.0 | 12.29 | ~15 | 17 |

Furthermore, Computational Fluid Dynamics (CFD) can be employed to design and optimize chemical reactors for the synthesis of this compound. chemisgroup.ustudelft.nlzoneflowtech.com CFD simulations provide detailed insights into flow patterns, heat transfer, and reaction kinetics, enabling the scale-up of processes from the laboratory to industrial production more efficiently. slideshare.netaiche.org

Untapped Applications in Bio-based Chemical Industries

As a derivative of the versatile platform chemical 1,4-BDO, this compound has significant, yet largely unexplored, potential in various bio-based industries. ecnu.edu.cnrsc.org Future research should focus on evaluating its performance in applications where it can serve as a sustainable alternative to petroleum-derived products.

Key potential applications include:

Bio-based Solvents: With increasing regulations on volatile organic compounds (VOCs), there is a high demand for green solvents. This compound's chemical structure suggests it could be a low-volatility, effective solvent for use in paints, coatings, and industrial cleaning formulations.

Biofuel Additives: Oxygenated compounds like ethers are known to improve combustion efficiency and reduce particulate matter emissions in diesel fuels. nrel.govjkosco.org Research is needed to quantify the impact of blending this compound on diesel engine performance, emissions, and fuel properties.

Bio-based Plasticizers: The market for non-phthalate and bio-based plasticizers for polymers like polyvinyl chloride (PVC) is growing rapidly. alfa-chemistry.comkinampark.com Esters derived from bio-based diols are known to be effective plasticizers. google.com The structure of this compound suggests it could impart flexibility to polymers, and studies are needed to evaluate its compatibility, efficiency, and migration resistance in bio-based polymer formulations. utwente.nlresearchgate.net

Monomers and Polymer Building Blocks: While 1,4-BDO itself is a major monomer for polyurethanes and polyesters, this compound could potentially be used as a chain extender or a building block for new types of polyethers with unique properties, such as enhanced flexibility or hydrophobicity. researchgate.netresearchgate.netmdpi.com

By systematically investigating these applications, the full value of this compound as a versatile, bio-based chemical can be unlocked, contributing to a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dibutoxybutane, and how do reaction parameters influence yield and purity?

- Methodological Answer : A common approach involves acid-catalyzed etherification of butanol derivatives. For example, Cr/activated carbon catalysts have been used to synthesize structural analogs like 1,1-Dibutoxybutane under reflux conditions, achieving ~85% yield by optimizing temperature (120–140°C) and catalyst loading (5–10 wt%) . Variations in solvent polarity (e.g., toluene vs. THF) and stoichiometric ratios of reactants (e.g., butanol to dihalobutane) significantly impact selectivity. Purity is typically assessed via GC-MS or HPLC, with impurities arising from incomplete etherification or isomerization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming ether linkage positions and butoxy group integration. For chromatographic separation, reverse-phase HPLC with C18 columns and UV detection (e.g., 237 nm) can resolve structural isomers. Method optimization should include mobile phase composition (e.g., acetonitrile:water gradients) and buffer pH adjustments to improve peak resolution, as demonstrated in analogous dihydropyridine analyses .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance selectivity for this compound over competing isomers?

- Methodological Answer : Heterogeneous catalysts (e.g., Cr/activated carbon or zeolites) offer tunable acidity and pore structures to favor 1,4-regioselectivity. Advanced characterization (BET surface area, XPS) can identify active sites. Reaction engineering, such as continuous-flow systems, may suppress side reactions (e.g., dehydration). Computational modeling (DFT) of transition states can guide ligand design for homogeneous catalysts .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Systematic data reconciliation requires adherence to EPA’s Systematic Review Protocol (2021), including:

- Data Quality Assessment : Evaluate measurement techniques (e.g., shake-flask vs. HPLC for logP) and environmental controls (temperature, solvent purity).

- Meta-Analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to identify outliers in published datasets.

- Experimental Replication : Standardize protocols (e.g., OECD Guidelines 105 for solubility) to minimize inter-lab variability .

Q. How can advanced mass spectrometry (MS) techniques improve detection of trace byproducts in this compound synthesis?

- Methodological Answer : High-resolution MS (HRMS) coupled with liquid chromatography (LC-HRMS) enables identification of low-abundance byproducts (e.g., diols or oligomers). Fragmentation patterns (MS/MS) and isotope ratio analysis distinguish isobaric impurities. For quantification, internal standards (e.g., deuterated analogs) enhance precision, as shown in studies on 1,4-dioxane byproducts .

Q. What computational tools predict the environmental fate and toxicity of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity endpoints. Molecular dynamics simulations can assess interactions with biological membranes or soil organic matter. Experimental validation via OECD 301B ready biodegradability tests and Daphnia magna acute toxicity assays is critical for refining predictions .

Literature Review & Data Management

Q. What database search strategies ensure comprehensive retrieval of this compound research?

- Methodological Answer : Use Boolean operators to combine synonyms (e.g., "this compound," "tetrabutoxybutane") and CAS numbers. Prioritize SciFinder, PubMed, and ProQuest for peer-reviewed studies, and EPA reports for regulatory data. Limit searches to post-2000 literature but include older patents for synthetic methods. Exclude non-relevant terms (e.g., "cosmetics") to reduce noise .

Q. How should researchers design experiments to address gaps in this compound’s thermodynamic data?

- Methodological Answer : Adopt a factorial design (e.g., Box-Behnken) to simultaneously vary temperature, pressure, and solvent composition. Calorimetry (DSC) and vapor pressure measurements should follow ASTM E537-12. Cross-validate results with ab initio calculations (e.g., Gaussian 16) for enthalpy of formation .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.